molecular formula C21H24N4O2S2 B11631666 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631666
M. Wt: 428.6 g/mol
InChI Key: MQMOGLZTGIZTDG-VBKFSLOCSA-N
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Description

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a thiazolidine ring, a pyrrolidine ring, and a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. One common route involves the condensation of a thiazolidine derivative with a pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-4-14(3)25-20(27)16(29-21(25)28)12-15-18(23-9-5-6-10-23)22-17-13(2)8-7-11-24(17)19(15)26/h7-8,11-12,14H,4-6,9-10H2,1-3H3/b16-12-

InChI Key

MQMOGLZTGIZTDG-VBKFSLOCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)SC1=S

Origin of Product

United States

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